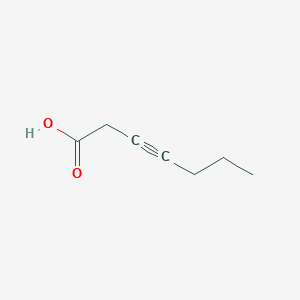
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with hexylthio and methylpiperazinyl groups. The maleate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents
The methylpiperazinyl group is introduced via nucleophilic substitution or reductive amination reactions. The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction parameters. Purification steps, such as recrystallization and chromatography, are employed to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, amines, thiols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to interact with the ATP-binding sites of kinases, inhibiting their activity and thereby affecting various cellular signaling pathways. The hexylthio and methylpiperazinyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(Methylthio)-2-(4-methylpiperazin-1-yl)quinazoline
- **4-(Hexylthio)-2-(4-aminopiperidin-1-yl)quinazoline
- **4-(Hexylthio)-2-(4-methylpiperazin-1-yl)pyrimidine
Uniqueness
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The hexylthio group provides lipophilicity, enhancing membrane permeability, while the methylpiperazinyl group contributes to its binding affinity and specificity towards molecular targets. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H32N4O4S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-hexylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C19H28N4S.C4H4O4/c1-3-4-5-8-15-24-18-16-9-6-7-10-17(16)20-19(21-18)23-13-11-22(2)12-14-23;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XJNWHNYREUVOOR-BTJKTKAUSA-N |
Isomeric SMILES |
CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)










![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
